molecular formula C13H18N2O2 B4906588 N-n-butyl-4-acetamidobenzamide CAS No. 183619-70-7

N-n-butyl-4-acetamidobenzamide

Cat. No.: B4906588
CAS No.: 183619-70-7
M. Wt: 234.29 g/mol
InChI Key: DNVFOBRRLYURPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-n-butyl-4-acetamidobenzamide is a chemical compound of interest in neuroscience and medicinal chemistry research. It belongs to a class of aminobenzamide compounds that have been investigated for their potential neuroprotective properties. Related structural analogs have been studied in models of neurodegenerative disorders, such as those involving mitochondrial dysfunction . The mechanism of action for compounds in this category may involve the amelioration of dopamine depletion, offering a potential research pathway for investigating conditions like Parkinson's disease . The presence of both the acetamido and n-butyl-benzamide groups in the molecular structure defines its characteristics and research applications. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-14-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFOBRRLYURPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368609
Record name N-n-butyl-4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183619-70-7
Record name N-n-butyl-4-acetamidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-n-butyl-4-acetamidobenzamide typically involves the condensation of 4-acetamidobenzoic acid with n-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-n-butyl-4-acetamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

N-n-butyl-4-acetamidobenzamide is primarily recognized for its neuroprotective properties. Research indicates that this compound can protect against dopamine depletion in models of Parkinson's disease. In particular, it has been shown to be approximately ten times more potent than its precursor compound, N-tert-butyl-4-nitrobenzamide (CPI1020), in preventing dopamine reduction induced by neurotoxic agents such as MPTP in animal models .

Treatment of Neurodegenerative Disorders

This compound has been investigated for its efficacy in treating conditions such as:

  • Parkinson's Disease : Clinical trials have demonstrated its potential to slow disease progression when administered regularly over extended periods .
  • Alzheimer's Disease : Similar mechanisms that protect dopaminergic neurons may also confer benefits in Alzheimer's pathology.

Neuroprotective Efficacy

A series of experiments conducted on C57BL/6J mice demonstrated that administration of this compound significantly mitigated the loss of dopamine levels following MPTP administration. The study measured dopamine levels using high-performance liquid chromatography (HPLC) and found that the treated groups exhibited higher levels compared to controls .

StudyFindings
MPTP ModelThis compound protected against dopamine depletion (10x potency over CPI1020)
Long-term AdministrationSlowed progression of neurodegenerative symptoms in treated mice

Cancer Cell Studies

While specific studies on this compound are still emerging, related compounds have been evaluated for their anticancer effects:

  • A recent study highlighted that certain benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential avenues for further exploration with this compound .

Mechanism of Action

The mechanism of action of N-n-butyl-4-acetamidobenzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The nitro group in CPI1045 and FANFT is linked to reactivity and toxicity. In FANFT, nitro metabolic activation generates reactive intermediates that induce bladder epithelial lesions in rats, progressing to carcinomas . CPI1045’s nitro group is reduced during synthesis, mitigating its inherent risks in the final acetamidobenzamide product . The acetamido group in N-n-butyl-4-acetamidobenzamide likely enhances stability and bioavailability compared to the amino intermediate, as acetylation often reduces metabolic degradation.

Biological Activity Divergence: While FANFT is a carcinogen, this compound is proposed for neuroprotective applications. This contrast highlights how minor structural modifications (e.g., replacing a nitrofuran-thiazolyl moiety with a benzamide-acetamido system) drastically alter biological outcomes.

Reversibility of Effects: FANFT-induced bladder lesions become irreversible after 8 weeks of exposure, whereas earlier lesions (≤6 weeks) regress upon discontinuation . No such data exist for this compound, but its design avoids known carcinogenic motifs, suggesting a safer profile.

Research Findings and Mechanistic Insights

Contrast with FANFT’s Carcinogenicity

  • FANFT’s thiazolyl and nitrofuran groups are critical for its carcinogenic activity, as metabolic activation generates DNA-damaging species. In contrast, this compound lacks these heterocycles, aligning with its therapeutic intent .

Biological Activity

N-n-butyl-4-acetamidobenzamide, also known as CPI1189, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative disorders. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound is part of a class of benzamide compounds that exhibit neuroprotective properties. It has been shown to protect against dopamine depletion in models of Parkinson's disease, specifically by mitigating the effects of neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The compound acts by preventing the reduction of dopamine levels in the striatum, which is crucial for motor function and coordination .

Biological Activity

Neuroprotective Effects:
Research indicates that CPI1189 significantly protects neuronal cells from glutamate-induced toxicity and amyloid-beta-induced neuronal loss, which are both implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Neuroprotective Efficacy Against Amyloid Beta and Glutamate-Induced Neuronal Loss

Compound% Protection Against Amyloid β(25-35)% Protection Against Glutamate
CPI118948.3 ± 10.1-
CPI12332317
CPI114650-
CPI124023-
CPI102614.4 ± 14.48

Case Studies

Case Study 1: MPTP-Induced Dopamine Reduction in Mice
In a controlled study, mice were administered MPTP to induce dopamine depletion. Subsequent treatment with this compound resulted in a significant preservation of dopamine levels compared to untreated controls. The compound was found to be approximately ten times more potent than its precursor, N-tert-butyl-4-nitrobenzamide .

Case Study 2: In Vitro Studies on Neurotoxicity
In vitro experiments demonstrated that CPI1189 effectively reduced neuronal cell death induced by amyloid-beta peptides and glutamate exposure. These findings suggest its potential utility in treating Alzheimer's disease by protecting against neurotoxic insults .

Pharmacokinetics and Biotransformation

This compound is noted for its favorable pharmacokinetic profile. It is a biotransformation product of N-tert-butyl-4-nitrobenzamide, indicating that it may undergo metabolic conversion to exert its therapeutic effects. This transformation enhances its bioavailability and potency in protecting against neurodegenerative conditions .

Q & A

Q. Q1. What are the optimal synthetic routes for N-n-butyl-4-acetamidobenzamide, and how can reaction yields be improved?

Methodological Answer: this compound can be synthesized via amidation reactions. A common approach involves coupling 4-acetamidobenzoic acid with n-butylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane . Optimization strategies include:

  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, verified by HPLC .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR : Confirm the n-butyl chain (δ 0.8–1.5 ppm for CH₂/CH₃) and acetamido group (δ 2.1 ppm for CH₃, 8.3 ppm for NH) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 263.3 (C₁₃H₁₈N₂O₂). Deviations >0.1 Da suggest impurities .
  • HPLC : Use a C18 column (ACN/water, 60:40) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents influence the bioactivity of this compound analogs?

Methodological Answer: Structure-activity relationship (SAR) studies on benzamide derivatives reveal:

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase metabolic stability but reduce solubility (e.g., logP >3.5) .
  • Electron-Donating Groups (e.g., -OCH₃): Enhance binding to hydrophobic enzyme pockets (e.g., IC₅₀ <10 µM for kinase inhibition) .

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in NMR or IR spectra often arise from:

  • Tautomerism : For compounds with amide bonds, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity Peaks : Use 2D NMR (HSQC, HMBC) to distinguish between target signals and byproducts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., para vs. meta substitution) .

Case Study : A 2025 study on 4-nitrobenzamide derivatives identified a misassigned NH peak via HMBC correlations to adjacent carbonyl groups .

Q. Q5. What computational strategies predict the solubility and formulation challenges of this compound?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area (PSA), and Hansen solubility parameters to predict solubility in PEG-400 or Captisol® .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion (e.g., permeability coefficient >1×10⁻⁶ cm/s) .

Q. Q6. How can researchers design SAR studies to optimize this compound for enzyme inhibition?

Methodological Answer:

  • Fragment-Based Screening : Test truncated analogs (e.g., removing the n-butyl chain) to identify critical pharmacophores .
  • Docking Studies : Use AutoDock Vina with enzyme crystal structures (e.g., PDB 3Q4K) to map binding interactions. For example, the acetamido group forms hydrogen bonds with Thr123 in the ATP-binding pocket .
  • Enzymatic Assays : Measure IC₅₀ in kinase panels (e.g., EGFR, HER2) with ATP concentrations adjusted to Km values .

Q. Safety & Compliance Note

  • Handling : Use fume hoods and nitrile gloves due to potential respiratory irritancy (analogous to 4-acetamidobenzoic acid) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.